molecular formula C13H15N3O4S B10914323 1-(3-Methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

1-(3-Methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10914323
M. Wt: 309.34 g/mol
InChI Key: ZOFASCHIRUZIAZ-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction proceeds through cyclization involving the acetyl methyl group and the amide carbonyl moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, aryl halides, nucleophiles like amines and thiols.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Various substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(3-Methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential therapeutic applications. Its methoxypropyl and sulfanyl groups provide additional sites for chemical modification, enhancing its versatility in drug design and synthesis.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H15N3O4S/c1-7-6-8(12(18)19)9-10(14-7)16(4-3-5-20-2)13(21)15-11(9)17/h6H,3-5H2,1-2H3,(H,18,19)(H,15,17,21)

InChI Key

ZOFASCHIRUZIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CCCOC)C(=O)O

Origin of Product

United States

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